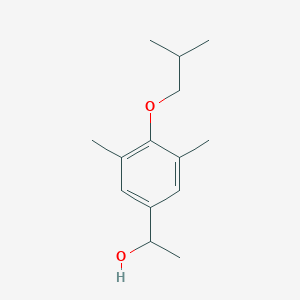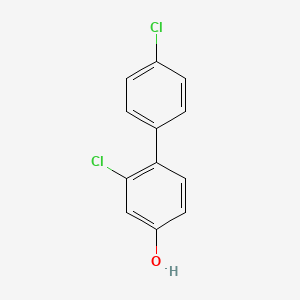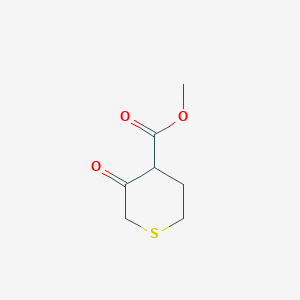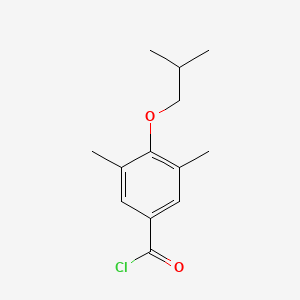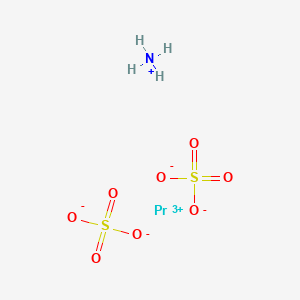
2-Methyldecyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyldecyl methacrylate is an organic compound with the molecular formula C15H28O2. It is an ester derived from methacrylic acid and 2-methyldecanol. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers due to their excellent properties such as transparency, resistance to UV radiation, and mechanical strength .
準備方法
Synthetic Routes and Reaction Conditions
2-Methyldecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyldecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with 2-methyldecanol to produce this compound .
化学反応の分析
Types of Reactions
2-Methyldecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers.
Esterification and Transesterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to methacrylic acid and 2-methyldecanol under acidic or basic conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions are employed.
Major Products
Polymerization: Polymers and copolymers with various applications.
Esterification: Different esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and 2-methyldecanol.
科学的研究の応用
2-Methyldecyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the production of dental materials and drug delivery systems.
作用機序
The mechanism of action of 2-methyldecyl methacrylate primarily involves its ability to polymerize and form cross-linked networks. This polymerization process is initiated by free radicals, which can be generated by thermal decomposition of initiators such as AIBN or benzoyl peroxide. The resulting polymers have high mechanical strength and resistance to environmental factors .
類似化合物との比較
Similar Compounds
- Methyl methacrylate
- Ethyl methacrylate
- Butyl methacrylate
- Hexyl methacrylate
Comparison
2-Methyldecyl methacrylate is unique due to its longer alkyl chain, which imparts different physical properties such as lower glass transition temperature and increased flexibility compared to shorter-chain methacrylates like methyl methacrylate and ethyl methacrylate. This makes it particularly useful in applications requiring flexible and durable materials .
特性
CAS番号 |
94158-94-8 |
|---|---|
分子式 |
C15H28O2 |
分子量 |
240.38 g/mol |
IUPAC名 |
2-methyldecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-5-6-7-8-9-10-11-14(4)12-17-15(16)13(2)3/h14H,2,5-12H2,1,3-4H3 |
InChIキー |
MDVCZOLFOLUIGJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)COC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
